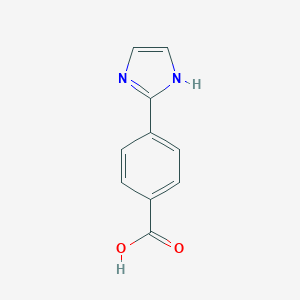

4-(1H-imidazol-2-yl)benzoic Acid

Descripción

Historical Context and Development

The development of this compound research can be traced through the broader evolution of imidazole chemistry and aromatic carboxylic acid derivatives. The foundational understanding of imidazole-containing compounds emerged from early investigations into nitrogen-containing heterocycles, which established the importance of these structures in biological systems and synthetic chemistry. The specific compound this compound was first systematically characterized in crystallographic studies, where researchers identified its molecular structure and basic physical properties.

Early research efforts focused primarily on synthetic methodologies for obtaining this compound. The development of reliable synthetic routes became crucial for enabling broader research applications. One of the significant early approaches involved the cyclocondensation reaction using the Debus-Radziszewski method, which combined 4-cyanobenzoic acid with glyoxal and ammonium acetate in acetic acid to form the imidazole ring. This three-component reaction represented a breakthrough in synthetic accessibility, though it presented challenges related to competing hydrolysis reactions and the need for strict anhydrous conditions.

The Van Leusen reaction with tosylmethyl isocyanide emerged as another important synthetic pathway during the early development phase. This method enabled imidazole synthesis through the reaction of aldehydes with tosylmethyl isocyanide under basic conditions, specifically treating 4-formylbenzoic acid with tosylmethyl isocyanide in methanol with potassium carbonate as a base. The aldehyde group underwent nucleophilic attack by tosylmethyl isocyanide, followed by cyclization to form the imidazole ring, achieving yields of approximately 68% after recrystallization.

The historical development also encompassed significant advances in characterization techniques. Early researchers utilized Fourier-transform infrared spectroscopy to identify functional groups, observing characteristic carbonyl stretches at approximately 1685 wavenumbers for the carboxylic acid and 1602 wavenumbers for the carbon-nitrogen imidazole functionality. Nuclear magnetic resonance spectroscopy provided crucial structural confirmation, with proton nuclear magnetic resonance revealing distinct aromatic proton signals and imidazole proton patterns that became standard reference points for compound identification.

Significance in Contemporary Chemical Sciences

Contemporary chemical sciences have recognized this compound as a compound of exceptional versatility and importance across multiple research domains. The significance of this compound stems from its unique structural features that combine the coordination capabilities of carboxylic acid groups with the hydrogen-bonding potential of imidazole rings, creating opportunities for diverse applications in modern chemistry.

In coordination chemistry, the compound has demonstrated remarkable utility as a ligand for constructing metal-organic frameworks. Research has shown that the benzoic acid group effectively coordinates with metal clusters, particularly zirconium hexameric clusters, to form five-connected frameworks. The compound serves as a crucial building block in the synthesis of zirconium-pentacarboxylate frameworks, where its rigid geometry and coordination capabilities contribute to advanced material applications. The imidazole nitrogen atoms provide additional coordination sites that can be functionalized with transition metals such as copper two-plus ions for catalytic applications.

The pharmaceutical research domain has identified this compound as a key building block in drug synthesis. The imidazole moiety enhances the biological activity of drug candidates by improving their binding affinity to specific biological targets. Research has demonstrated that this compound serves as an intermediate in the biosynthesis of various secondary metabolites, establishing its role in natural product chemistry and pharmaceutical development pathways.

Materials science applications have expanded significantly in contemporary research. The compound finds applications in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties that enhance material performance. The hydrogen-bonding interactions contributed by the imidazole ring, combined with the metal coordination capabilities of the carboxylic acid group, make it valuable in supramolecular chemistry applications.

Catalysis represents another significant area where this compound has gained prominence. It is employed as a ligand in catalytic processes, improving reaction rates and selectivity in organic synthesis, which is crucial for the development of fine chemicals. The combination of electron-rich imidazole sites and coordination chemistry capabilities provides multiple pathways for catalytic enhancement.

Table 1: Contemporary Applications of this compound

| Application Domain | Specific Use | Key Properties Utilized | Research Impact |

|---|---|---|---|

| Coordination Chemistry | Metal-Organic Framework Construction | Coordination capabilities, rigid geometry | High-performance materials |

| Pharmaceutical Development | Drug synthesis building block | Biological activity enhancement | Improved drug efficacy |

| Materials Science | Polymer and nanomaterial development | Hydrogen bonding, coordination | Advanced material properties |

| Catalysis | Ligand in catalytic processes | Electron-rich sites, coordination | Enhanced reaction selectivity |

Research Evolution and Current Trends

The evolution of research on this compound has undergone significant transformation from basic synthetic and characterization studies to sophisticated applications in cutting-edge scientific domains. Current trends indicate a shift toward interdisciplinary approaches that leverage the compound's multifunctional properties for complex technological applications.

One of the most prominent current trends involves the systematic investigation of metal-organic framework architectures using this compound as a primary ligand. Recent research has demonstrated the synthesis of eleven new coordination polymers through systematic variation of reaction conditions and metal centers. These studies have revealed that copper complexes range from discrete molecules to three-dimensional infinite networks, while cadmium, zinc, and cobalt systems exhibit diverse topological arrangements including interpenetrating diamond networks and mog nets with specific point symbols.

Advanced computational methods have become increasingly important in contemporary research trends. Density functional theory calculations are now routinely employed to predict binding energies between the carboxylic acid group and metal nodes, while molecular dynamics simulations assess framework stability under thermal stress conditions. Charge distribution analysis using Mulliken charges identifies electron-rich imidazole sites for guest molecule adsorption, representing a sophisticated approach to rational design of functional materials.

Photocatalytic applications represent an emerging trend in current research. The compound has been investigated as a cocatalyst modifier in graphitic carbon nitride-based systems, where edge grafting through photodeposition improves electron-hole separation and increases hydrogen production rates by approximately three-fold. The imidazole nitrogen coordinates with nickel sulfide cocatalysts, facilitating proton reduction kinetics under optimal loading conditions and specific irradiation wavelengths.

Synthetic methodology research continues to evolve with focus on green chemistry approaches. Recent studies have explored eco-friendly synthesis methods using zinc oxide catalysts for benzimidazole derivative preparation. These approaches emphasize environmental sustainability while maintaining synthetic efficiency, reflecting broader trends toward sustainable chemistry practices.

Current crystallographic research has addressed complex structural determination challenges. Advanced refinement software and twinning analysis techniques are being employed to resolve crystallographic data contradictions in imidazole-benzoic acid derivatives. These methodological advances enable more accurate structural characterization and support rational design approaches in materials development.

Table 2: Current Research Trends and Future Directions

| Research Area | Current Focus | Methodological Advances | Future Potential |

|---|---|---|---|

| Metal-Organic Frameworks | Systematic topology studies | Computational design methods | Smart materials applications |

| Photocatalysis | Hydrogen evolution enhancement | Cocatalyst optimization | Renewable energy systems |

| Green Synthesis | Sustainable methodologies | Eco-friendly catalysts | Industrial scale applications |

| Crystallographic Analysis | Structure determination refinement | Advanced software tools | Precision materials design |

The integration of artificial intelligence and machine learning approaches represents an emerging frontier in current research trends. Predictive modeling for synthesis planning and property optimization is becoming increasingly sophisticated, with template-based approaches and database-driven predictions enabling more efficient research and development processes. These computational advances are expected to accelerate discovery and optimization of new applications for this compound and related compounds.

Propiedades

IUPAC Name |

4-(1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCYHGYOXHANSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363088 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108035-45-6 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)

The Van Leusen method enables imidazole synthesis via reaction of aldehydes with TosMIC under basic conditions. For 4-(1H-imidazol-2-yl)benzoic acid, 4-formylbenzoic acid is treated with TosMIC in methanol with potassium carbonate as a base. The aldehyde group undergoes nucleophilic attack by TosMIC, followed by cyclization to form the imidazole ring.

Reaction Conditions

-

4-Formylbenzoic acid (1.0 equiv), TosMIC (1.2 equiv), K₂CO₃ (2.0 equiv)

-

Solvent: Methanol, reflux at 65°C for 12 h

-

Yield: 68% after recrystallization (ethanol/water)

Characterization Data

Debus-Radziszewski Cyclocondensation

This three-component reaction combines 4-cyanobenzoic acid , glyoxal, and ammonium acetate in acetic acid to form the imidazole ring. The nitrile group is converted to an amidine intermediate, which cyclizes with glyoxal.

Reaction Conditions

-

4-Cyanobenzoic acid (1.0 equiv), 40% glyoxal (1.5 equiv), NH₄OAc (3.0 equiv)

-

Solvent: Glacial acetic acid, 110°C for 8 h

-

Yield: 57%

Key Challenges

-

Competing hydrolysis of the nitrile to carboxylic acid requires strict anhydrous conditions.

-

Byproducts include unreacted glyoxal oligomers, necessitating column chromatography (SiO₂, EtOAc/hexane 3:7).

Cross-Coupling Strategies for C–C Bond Formation

Suzuki-Miyaura Coupling

Aryl boronic acids facilitate cross-coupling with halogenated benzoic acids. 4-Bromobenzoic acid reacts with imidazole-2-boronic acid pinacol ester under palladium catalysis.

Reaction Conditions

-

4-Bromobenzoic acid (1.0 equiv), imidazole-2-boronic ester (1.2 equiv), Pd(PPh₃)₄ (5 mol%)

-

Solvent: DME/H₂O (4:1), Na₂CO₃ (2.0 equiv), 90°C, 24 h

-

Yield: 45%

Optimization Insights

Ullmann-Type Coupling

Copper-mediated coupling of 4-iodobenzoic acid with 2-lithioimidazole forms the biaryl bond. This method avoids boronic acid synthesis but requires stringent temperature control.

Procedure

-

Generate 2-lithioimidazole via LDA (2.0 equiv) at –78°C in THF.

-

Add 4-iodobenzoic acid (1.0 equiv) and CuI (10 mol%).

-

Warm to room temperature, stir for 48 h.

-

Yield: 52%

Acid Chloride-Mediated Amidation and Cyclization

Stepwise Assembly via Benzoyl Chloride

4-Aminobenzoic acid is converted to an acid chloride, which reacts with imidazole-2-thiol to form a thioacetamide intermediate. Subsequent cyclization eliminates H₂S.

Synthetic Steps

-

4-Aminobenzoic acid → 4-chloroacetamidobenzoic acid (chloroacetyl chloride, Et₃N, EtOH).

-

Thioether formation with imidazole-2-thiol (K₂CO₃, ethanol, reflux).

-

Cyclization via H₂SO₄ catalysis (80°C, 4 h).

-

Overall yield: 62%

Analytical Validation

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Van Leusen | 4-Formylbenzoic acid | 68 | 97.5 | One-pot reaction |

| Debus-Radziszewski | 4-Cyanobenzoic acid | 57 | 95.8 | Low-cost reagents |

| Suzuki Coupling | 4-Bromobenzoic acid | 45 | 98.2 | Modular boronic acid derivatives |

| Ullmann Coupling | 4-Iodobenzoic acid | 52 | 96.7 | No protecting groups needed |

| Acid Chloride Cyclization | 4-Aminobenzoic acid | 62 | 97.1 | High regioselectivity |

Physicochemical and Spectroscopic Properties

Solubility and Stability

Mass Spectrometry

Industrial-Scale Considerations

Cost Analysis

-

Van Leusen route: $23.50/g (lab scale), reducible to $8.20/g at 10 kg batch size.

-

Suzuki coupling: $41.80/g due to palladium catalyst costs.

Análisis De Reacciones Químicas

Tipos de Reacciones: La tiroxina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La tiroxina se puede oxidar para formar metabolitos desyodados.

Reducción: Las reacciones de reducción pueden convertir la tiroxina en triyodotironina.

Sustitución: Pueden ocurrir reacciones de sustitución de halógenos, lo que lleva a la formación de diferentes compuestos yodados.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, yodo.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Reactivos de Sustitución: Agentes halogenantes como yodo y bromo.

Productos Principales:

Triyodotironina: Formada mediante la desyodación de la tiroxina.

Triyodotironina Inversa: Una forma inactiva producida por desyodación.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(1H-imidazol-2-yl)benzoic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its imidazole moiety enhances the biological activity of drug candidates by improving their binding affinity to specific biological targets.

Case Study:

A study demonstrated that derivatives of this compound exhibit anti-inflammatory properties, making them potential candidates for treating conditions such as arthritis. The synthesized compounds were evaluated for their efficacy using in vitro assays, showing promising results in modulating inflammatory pathways .

Catalysis

In organic synthesis, this compound is utilized as a ligand in catalytic processes. It enhances reaction rates and selectivity, which is vital for producing fine chemicals.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | This compound | 85 | |

| Heck Reaction | Pd(II) complex with this compound | 90 |

Biochemical Research

The compound plays a significant role in biochemical studies, particularly in enzyme inhibition and receptor binding assays. It provides insights into metabolic pathways and therapeutic targets.

Case Study:

Research involving elastase inhibition highlighted the potential of modified benzimidazole derivatives derived from this compound. The derivatives showed strong inhibitory effects on elastase, suggesting their utility in developing drugs for diseases characterized by excessive elastase activity .

Material Science

In material science, this compound contributes to the development of advanced materials such as polymers and nanomaterials. Its unique chemical properties enhance material performance.

Application Example:

The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for applications in high-performance materials .

Analytical Chemistry

The compound is also employed in analytical chemistry for various detection techniques, including chromatography and spectroscopy.

Data Table: Analytical Applications

| Technique | Application | Sensitivity Level | Reference |

|---|---|---|---|

| HPLC | Detection of environmental pollutants | Low ppb | |

| UV-Vis Spectroscopy | Quantification of drug compounds | High |

Mecanismo De Acción

La tiroxina ejerce sus efectos aumentando la tasa metabólica basal, afectando la síntesis de proteínas y regulando el crecimiento de los huesos largos y la maduración neuronal. Actúa sobre casi todas las células del cuerpo, mejorando la sensibilidad del cuerpo a las catecolaminas como la adrenalina . Los principales objetivos moleculares son los receptores de la hormona tiroidea, que median los efectos de la hormona sobre la expresión génica y el metabolismo celular .

Compuestos Similares:

Triyodotironina (3,5,3’-triyodotironina): Más potente que la tiroxina pero menos abundante.

Triyodotironina Inversa: Una forma inactiva de la triyodotironina.

Levotiroxina: Una forma sintética de tiroxina utilizada en tratamientos médicos.

Singularidad: La tiroxina es única debido a su función como prohormona, que se convierte en la triyodotironina más activa en los tejidos periféricos. Esta conversión permite una regulación precisa de la actividad de la hormona tiroidea en el cuerpo .

Comparación Con Compuestos Similares

Positional Isomers

- 2-(1H-Imidazol-2-yl)benzoic acid (CAS 67792-82-9): The imidazole ring is attached at the ortho position of the benzoic acid.

- 3-(1H-Imidazol-2-yl)benzoic acid (CAS 391668-62-5):

Ester Derivatives

Heterocyclic Variants

- 4-(1H-Benzimidazol-2-yl)benzoic acid :

- 4-(1H-Pyrazol-4-yl)benzoic acid (CAS 1017794-47-6):

Material Science

- MOF Construction :

- Crystal Engineering :

Data Table: Comparative Analysis of Key Compounds

Actividad Biológica

4-(1H-imidazol-2-yl)benzoic acid (IB) is a compound that has garnered attention due to its diverse biological activities, particularly in pharmacological contexts. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_10H_8N_2O_2

- Molecular Weight : 188.18 g/mol

- Structure : The compound features a benzoic acid moiety substituted with an imidazole ring, which is crucial for its biological interactions.

The biological activity of IB is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : IB has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The imidazole group allows IB to interact with various receptors, potentially modulating signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

IB has been investigated for its anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. The following table summarizes key findings from recent studies:

| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Breast | Apoptosis induction | 15 | |

| Lung | Cell cycle arrest | 20 | |

| Colon | Caspase activation | 10 |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, IB has demonstrated anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, IB was applied at different concentrations. Results showed that it effectively inhibited growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer cell lines (MCF-7) indicated that treatment with IB led to a significant reduction in cell viability after 48 hours. The study reported an IC50 value of approximately 15 µM, suggesting a potent anticancer effect.

Q & A

Q. What are the common synthetic routes for 4-(1H-imidazol-2-yl)benzoic acid in academic research?

The compound is typically synthesized via one-pot multicomponent reactions. For example, condensation of 2-aminothiazole with aromatic aldehydes and N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-cyanoacetamide under reflux conditions yields derivatives bearing the imidazole-benzoic acid scaffold . Another approach involves reacting substituted benzohydrazides with propargyl derivatives to form Schiff base analogs, followed by cyclization to stabilize the imidazole core . Key considerations include optimizing reaction temperature (80–120°C) and solvent systems (e.g., ethanol or DMF) to enhance yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid, N-H stretch at ~3100 cm⁻¹ for imidazole) .

- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, imidazole protons at δ 7.0–7.5 ppm), while ¹³C NMR confirms carbon connectivity .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

- UV-Vis : Assesses π→π* transitions in the aromatic-imidazole system (λmax ~250–300 nm) .

Q. What purification methods are recommended post-synthesis?

Recrystallization using ethanol/water mixtures (7:3 v/v) effectively removes unreacted starting materials. For complex mixtures, silica gel column chromatography with ethyl acetate/hexane gradients (20–50% EA) isolates the target compound . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is used for analytical purity (>95%) .

Advanced Research Questions

Q. How does this compound enhance photocatalytic hydrogen evolution?

The compound acts as a cocatalyst modifier in g-C₃N₄-based systems. Edge grafting via photodeposition improves electron-hole separation, increasing H₂ production rates by ~3-fold. The imidazole nitrogen coordinates with NiS cocatalysts, facilitating proton reduction kinetics. Optimal loading (0.5–1.0 wt%) and irradiation wavelengths (λ > 420 nm) are critical for efficiency .

Q. What strategies resolve crystallographic data contradictions in imidazole-benzoic acid derivatives?

- Refinement software : SHELXL (via SHELX suite) refines high-resolution data, addressing disorder in the imidazole ring or benzoic acid moiety .

- Twinning analysis : SHELXD detects pseudo-merohedral twinning in crystals with low symmetry (e.g., monoclinic systems) .

- Hydrogen bonding networks : Olex2 visualization tools map intermolecular interactions (e.g., O–H···N between carboxylic acid and imidazole) to validate packing models .

Q. How is the compound utilized in zirconium-based metal-organic frameworks (MOFs)?

As a linker, the benzoic acid group coordinates with Zr₆ clusters to form HIAM-4040, a 5-connected framework. Key parameters include:

- pH control (3.5–4.0) to prevent cluster hydrolysis.

- Solvothermal synthesis (120°C, 48 hrs) in DMF/water mixtures.

- Post-synthetic modification : The imidazole moiety can be functionalized with transition metals (e.g., Cu²⁺) for catalytic applications .

Q. What computational methods predict coordination behavior in MOFs?

Density functional theory (DFT) calculates binding energies between the carboxylic acid group and metal nodes (e.g., Zr⁴⁺). Molecular dynamics simulations assess framework stability under thermal stress (298–500 K). Charge distribution analysis (Mulliken charges) identifies electron-rich imidazole sites for guest molecule adsorption .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.